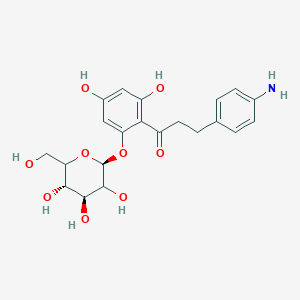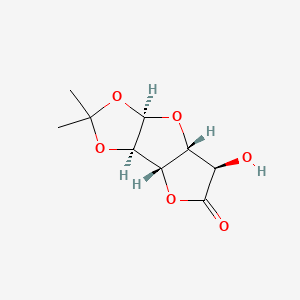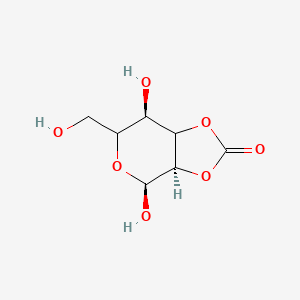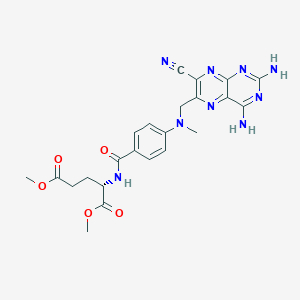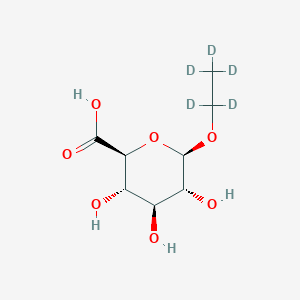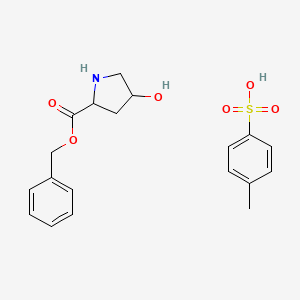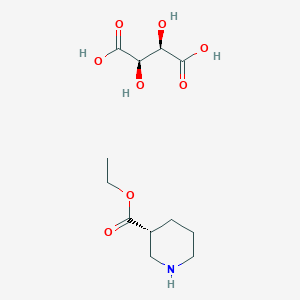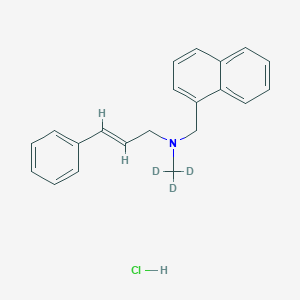
Chlorhydrate de Naftifine-d3
Vue d'ensemble
Description
Naftifine-d3 Hydrochloride is a synthetic antifungal agent, developed by the pharmaceutical company Janssen Pharmaceuticals. It is a member of the allylamine class of antifungals, which are used to treat fungal infections of the skin, nails, and hair. Naftifine-d3 Hydrochloride is a chiral compound, which means that it has two forms that are mirror images of each other. It is an effective antifungal agent with a wide range of applications in medical and laboratory settings.
Applications De Recherche Scientifique
Traitement des infections à Tinea
La Naftifine est un agent antifongique synthétique à large spectre utilisé pour traiter les infections causées par divers champignons, y compris les espèces Tinea, Trichophyton et Epidermophyton {svg_1}. Elle est particulièrement efficace dans le traitement du tinea pedis (pied d'athlète), du tinea cruris (gale de l'aine) et du tinea corporis (teigne) causés par les organismes Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans et Epidermophyton floccosum {svg_2}.
Efficacité et sécurité dans les essais cliniques
Des essais cliniques ont démontré l'efficacité et la sécurité du gel de chlorhydrate de Naftifine à 2 % dans le traitement du tinea pedis interdigital {svg_3}. Dans une étude de phase III randomisée, en double aveugle, en groupes parallèles et contrôlée par un traitement actif, le gel de naftifine à 2 % s'est avéré aussi efficace que le gel de miconazole à 2 % {svg_4}. Les taux de guérison clinique et mycologique à la fin du traitement étaient comparables entre le gel de naftifine à 2 % et le gel de miconazole à 2 % {svg_5}.
Mécanisme d'action
Bien que le mécanisme exact d'action contre les champignons ne soit pas connu, la naftifine semble interférer avec la biosynthèse des stérols en inhibant l'enzyme squalène 2,3-époxidase {svg_6}. Cette inhibition perturbe la structure de la membrane cellulaire des champignons, ce qui entraîne leur mort {svg_7}.
Activité antifongique à large spectre
Il a été démontré que la Naftifine présentait une activité fongicide in vitro contre un large spectre d'organismes {svg_8}. Elle a une activité fongistatique contre les espèces Candida, y compris Candida albicans {svg_9}.
Administration transunguéale
La recherche a montré le potentiel de l'application de la naftifine en administration transunguéale {svg_10}. La combinaison du mode d'application laser de « fusion » et de l'acide thioglycolique a entraîné une augmentation statistiquement significative de la pénétration du chlorhydrate de naftifine à travers l'ongle {svg_11}.
Lipophilie et affinité pour la peau
La Naftifine présente une affinité relativement plus élevée pour la peau et les lits unguéaux, probablement en raison de sa forte lipophilie {svg_12}. Cette propriété lui permet de traiter efficacement le tinea pedis et d'autres infections cutanées {svg_13}.
Mécanisme D'action
Target of Action
Naftifine-d3 Hydrochloride primarily targets ergosterol , a sterol found in the cell membranes of fungi, including those responsible for causing fungal infections . Ergosterol plays a crucial role in maintaining the integrity of the fungal cell membrane .
Mode of Action
Naftifine-d3 Hydrochloride interacts with its target, ergosterol, by inhibiting the enzyme squalene 2,3-epoxidase . This enzyme is essential for the biosynthesis of sterols, especially ergosterol . The inhibition of this enzyme results in decreased amounts of sterols, particularly ergosterol, and a corresponding accumulation of squalene in the cells .
Biochemical Pathways
The primary biochemical pathway affected by Naftifine-d3 Hydrochloride is the sterol biosynthesis pathway . By inhibiting the enzyme squalene 2,3-epoxidase, Naftifine-d3 Hydrochloride interferes with the conversion of squalene to 2,3-oxidosqualene, a critical step in the biosynthesis of ergosterol . This disruption leads to a shortage of ergosterol and an accumulation of squalene, affecting the integrity of the fungal cell membrane .
Pharmacokinetics
The pharmacokinetics of Naftifine-d3 Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). After topical application, about 4-6% of the drug is systemically absorbed . Naftifine-d3 Hydrochloride is almost completely metabolized in the human body, with a half-life of 2 to 3 days .
Result of Action
The molecular and cellular effects of Naftifine-d3 Hydrochloride’s action involve the disruption of the fungal cell membrane’s integrity . This disruption is due to the shortage of ergosterol and the accumulation of squalene in the cells . As a result, the fungus’s growth is inhibited, leading to its death .
Action Environment
The action, efficacy, and stability of Naftifine-d3 Hydrochloride can be influenced by various environmental factors. For instance, the drug is for topical use only and should be applied to clean, dry skin . The use of occlusive dressings or wrappings should be avoided unless otherwise directed by a clinician . Furthermore, the drug should be stored below 30°C (86°F) to maintain its stability .
Analyse Biochimique
Biochemical Properties
Naftifine-d3 Hydrochloride interacts with various enzymes and proteins. It blocks ergosterol biosynthesis in fungi by inhibiting the enzyme squalene 2,3-epoxidase . This interaction disrupts the cell membrane structure of the fungi, leading to their death .
Cellular Effects
Naftifine-d3 Hydrochloride affects various types of cells and cellular processes. It is primarily used against fungal cells, where it disrupts cell function by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane . This leads to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Naftifine-d3 Hydrochloride involves its binding to the enzyme squalene 2,3-epoxidase, inhibiting its function . This prevents the conversion of squalene to squalene-2,3-epoxide, a crucial step in the biosynthesis of ergosterol . The lack of ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death .
Temporal Effects in Laboratory Settings
Its parent compound, naftifine, has been shown to have a long-lasting antifungal effect .
Dosage Effects in Animal Models
Its parent compound, naftifine, is generally well-tolerated, with adverse effects only reported at high doses .
Metabolic Pathways
Naftifine-d3 Hydrochloride is involved in the ergosterol biosynthesis pathway, where it interacts with the enzyme squalene 2,3-epoxidase . This interaction inhibits the conversion of squalene to squalene-2,3-epoxide, disrupting the production of ergosterol .
Transport and Distribution
Its parent compound, naftifine, is known to accumulate in the stratum corneum (the outermost layer of the skin), where it provides a reservoir for sustained antifungal activity .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the vicinity of the endoplasmic reticulum, where the ergosterol biosynthesis pathway occurs .
Propriétés
IUPAC Name |
(E)-N-(naphthalen-1-ylmethyl)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUNPKFOFGZHRT-KLQXWDQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



